calcium;(2S,3R)-2,3,4-trihydroxybutanoic acid
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Overview
Description
Calcium;(2S,3R)-2,3,4-trihydroxybutanoic acid is a compound that combines calcium ions with (2S,3R)-2,3,4-trihydroxybutanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The (2S,3R)-2,3,4-trihydroxybutanoic acid component is a stereoisomer of a trihydroxybutanoic acid, which means it has specific spatial arrangements of its atoms that can influence its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;(2S,3R)-2,3,4-trihydroxybutanoic acid typically involves the reaction of calcium salts with (2S,3R)-2,3,4-trihydroxybutanoic acid under controlled conditions. One common method is to dissolve the trihydroxybutanoic acid in a suitable solvent and then add a calcium salt, such as calcium chloride, under stirring. The reaction mixture is then heated to promote the formation of the desired compound. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Calcium;(2S,3R)-2,3,4-trihydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the trihydroxybutanoic acid can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Calcium;(2S,3R)-2,3,4-trihydroxybutanoic acid has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in calcium supplementation and bone health.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of calcium;(2S,3R)-2,3,4-trihydroxybutanoic acid involves its interaction with various molecular targets and pathways. The calcium ions can bind to specific receptors or enzymes, influencing cellular processes such as signal transduction and metabolic regulation. The trihydroxybutanoic acid component can participate in redox reactions and serve as a substrate for enzymatic transformations .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-hydroxypipecolic acid: A derivative of pipecolic acid with similar stereochemistry.
(2S,3R)-3-methylglutamate: An amino acid derivative with comparable structural features.
Uniqueness
Calcium;(2S,3R)-2,3,4-trihydroxybutanoic acid is unique due to its combination of calcium ions with a specific stereoisomer of trihydroxybutanoic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C4H8CaO5+2 |
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Molecular Weight |
176.18 g/mol |
IUPAC Name |
calcium;(2S,3R)-2,3,4-trihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O5.Ca/c5-1-2(6)3(7)4(8)9;/h2-3,5-7H,1H2,(H,8,9);/q;+2/t2-,3+;/m1./s1 |
InChI Key |
ZGGNQENFNASZCE-MUWMCQJSSA-N |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)O)O)O)O.[Ca+2] |
Canonical SMILES |
C(C(C(C(=O)O)O)O)O.[Ca+2] |
Origin of Product |
United States |
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